4-[(Furan-2-ylmethyl)amino]pentan-1-ol
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Overview
Description
4-[(Furan-2-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C10H17NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of furan-2-ylmethanamine with a suitable pentan-1-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, which help to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems in industrial production also enhances efficiency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid or furan-2-aldehyde.
Reduction: Formation of furan-2-ylmethanol or furan-2-ylmethylamine.
Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(Furan-2-ylmethyl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A related compound with similar structural features but different functional groups.
Furan-2-ylmethylamine: Another related compound with an amine group instead of a hydroxyl group.
Furan-2-carboxylic acid: A derivative of furan with a carboxyl group.
Uniqueness
4-[(Furan-2-ylmethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(furan-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-9(4-2-6-12)11-8-10-5-3-7-13-10/h3,5,7,9,11-12H,2,4,6,8H2,1H3 |
InChI Key |
KNZOEPDNFNVZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=CO1 |
Origin of Product |
United States |
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